4,R-ajmalicine N-oxide
Overview
Description
4,R-Ajmalicine N-oxide is an organic compound with the molecular formula C21H24N2O4 and a molecular weight of 368.43 g/mol . It is a derivative of ajmalicine, an indole alkaloid found in the plant Rauwolfia serpentina. This compound is primarily used in scientific research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,R-Ajmalicine N-oxide can be synthesized through the oxidation of ajmalicine using peracids. The reaction typically involves the use of peracetic acid or m-chloroperbenzoic acid as the oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the ajmalicine molecule.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the extraction of ajmalicine from plant sources such as Catharanthus roseus, followed by chemical oxidation to produce the N-oxide derivative .
Chemical Reactions Analysis
Types of Reactions: 4,R-Ajmalicine N-oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Peracetic acid, m-chloroperbenzoic acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles can be used under basic conditions to substitute the N-oxide group.
Major Products Formed:
Oxidation: Formation of this compound from ajmalicine.
Reduction: Conversion back to ajmalicine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,R-Ajmalicine N-oxide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4,R-ajmalicine N-oxide involves its interaction with various molecular targets and pathways. As an indole alkaloid, it is believed to modulate neurotransmitter systems and ion channels . The compound’s effects on sodium and potassium channels are of particular interest, as these interactions can influence cardiac and neuronal function .
Comparison with Similar Compounds
Ajmalicine: The parent compound, which lacks the N-oxide group.
Tetrahydroalstonine N-oxide: Another indole alkaloid with similar structural features.
Akuammigine N-oxide: A related compound with a similar oxidation state.
Uniqueness: 4,R-Ajmalicine N-oxide is unique due to its specific oxidation state and the presence of the N-oxide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying the effects of N-oxide modifications on indole alkaloids .
Properties
IUPAC Name |
methyl (1S,15R,16S,20S)-16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-16-10-23(25)8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-27-12)21(24)26-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-,23?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPWCBNZAPJQDK-PBYQAJJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C[N+]3(CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[N+]3(CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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